molecular formula C12H21N5O7 B12601387 L-Asparaginyl-L-alanyl-L-serylglycine CAS No. 627460-09-7

L-Asparaginyl-L-alanyl-L-serylglycine

Cat. No.: B12601387
CAS No.: 627460-09-7
M. Wt: 347.32 g/mol
InChI Key: MFTJOUMJQCGRFF-ACZMJKKPSA-N
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Description

L-Asparaginyl-L-alanyl-L-serylglycine is a tetrapeptide composed of four amino acids: L-asparagine, L-alanine, L-serine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-alanyl-L-serylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly serine.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or pepsin.

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Substitution: Nucleophilic reagents like sodium azide (NaN3).

Major Products Formed

    Hydrolysis: Individual amino acids (L-asparagine, L-alanine, L-serine, glycine).

    Oxidation: Modified amino acids with oxidized side chains.

    Substitution: Peptides with substituted functional groups.

Scientific Research Applications

L-Asparaginyl-L-alanyl-L-serylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparaginyl-L-alanyl-L-serylglycine is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its interactions with molecular targets and its overall biological activity.

Properties

CAS No.

627460-09-7

Molecular Formula

C12H21N5O7

Molecular Weight

347.32 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C12H21N5O7/c1-5(16-11(23)6(13)2-8(14)19)10(22)17-7(4-18)12(24)15-3-9(20)21/h5-7,18H,2-4,13H2,1H3,(H2,14,19)(H,15,24)(H,16,23)(H,17,22)(H,20,21)/t5-,6-,7-/m0/s1

InChI Key

MFTJOUMJQCGRFF-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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